2-(Piperidin-4-ylmethoxy)pyrazine
Overview
Description
2-(Piperidin-4-ylmethoxy)pyrazine, commonly known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. P4MP is a heterocyclic compound that consists of a pyrazine ring and a piperidine ring, and it has a molecular formula of C11H16N2O.
Scientific Research Applications
Intercalation with Titanium Hydrogenphosphate
2-(Piperidin-4-ylmethoxy)pyrazine and related heterocyclic amines like pyrazine and piperidine show potential for intercalation into α-titanium hydrogenphosphate. This process can modify the interlamellar distance and surface bonding, important in materials science for applications like catalysis or novel material synthesis (Nunes & Airoldi, 2000).
Medicinal Chemistry and Drug Design
The pyrazine ring, a component of 2-(Piperidin-4-ylmethoxy)pyrazine, plays a crucial role in medicinal chemistry. It is often found in clinically used drugs, indicating its significance in drug design, especially when combined with scaffolds like piperidine (Miniyar et al., 2013).
Protein Kinase Inhibition
Disubstituted pyrido[3,4-b]pyrazine-based compounds, which are structurally related to 2-(Piperidin-4-ylmethoxy)pyrazine, have shown promise as protein kinase inhibitors. This is particularly relevant in cancer research, where such inhibitors can be valuable therapeutic agents (Antoine et al., 2016).
Application in Organic Chemistry
Compounds like 2-(Piperidin-4-ylmethoxy)pyrazine, which contain nitrogen-based heterocyclic rings like pyrazine and piperidine, are integral in the synthesis of various organic compounds. These compounds have applications in pharmaceuticals, agrochemicals, and as intermediates for other complex chemical syntheses (Higasio & Shoji, 2001).
Coordination Chemistry
The coordination chemistry of compounds structurally related to 2-(Piperidin-4-ylmethoxy)pyrazine, like those with pyrazine and piperidine components, is an area of study in the synthesis of complex organometallic structures. These studies are crucial for the development of new materials and catalysts (Bitzer et al., 2006).
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h5-7,9,11H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXTXXSIROQNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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